Cas no 91350-99-1 (Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate)

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its pyridine and cyano functional groups. The compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity in condensation, cyclization, and nucleophilic substitution reactions. Its ester group enhances solubility in organic solvents, facilitating further derivatization. The 6-methylpyridin-2-yl moiety contributes to its stability and selectivity in metal-catalyzed cross-coupling reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, offering a balance of reactivity and structural flexibility for advanced chemical transformations.
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate structure
91350-99-1 structure
Product name:Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
CAS No:91350-99-1
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD22381785
CID:1031237
PubChem ID:71304264

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
    • WLZ3046
    • DTXSID30745215
    • J-520745
    • 91350-99-1
    • AKOS016845166
    • Ethyl2-cyano-2-(6-methylpyridin-2-yl)acetate
    • Ethyl cyano(6-methylpyridin-2-yl)acetate
    • DB-264922
    • MDL: MFCD22381785
    • Inchi: 1S/C11H12N2O2/c1-3-15-11(14)9(7-12)10-6-4-5-8(2)13-10/h4-6,9H,3H2,1-2H3
    • InChI Key: GEXNBNJYUPMWDR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C#N)C1C=CC=C(C)N=1)=O

Computed Properties

  • Exact Mass: 204.089877630g/mol
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63Ų
  • XLogP3: 1.4

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029185992-1g
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
1g
$545.00 2023-08-31
eNovation Chemicals LLC
Y0979948-5g
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
5g
$1700 2024-08-02
eNovation Chemicals LLC
Y0979948-5g
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
5g
$1700 2025-02-22
Chemenu
CM172264-1g
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
1g
$539 2024-07-20
eNovation Chemicals LLC
Y0979948-5g
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
5g
$1700 2025-02-26
Crysdot LLC
CD11018530-1g
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95+%
1g
$614 2024-07-19
Chemenu
CM172264-1g
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 95%
1g
$580 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748747-1g
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
91350-99-1 98%
1g
¥3430.00 2024-04-25

Additional information on Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate: A Comprehensive Overview

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate, with CAS No. 91350-99-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyano group, an ethyl ester, and a substituted pyridine ring. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is particularly notable for its role in the development of novel therapeutic agents. Recent studies have highlighted its potential as a precursor in the synthesis of kinase inhibitors, which are critical in the treatment of cancer and other diseases. The compound's ability to act as a building block for more complex structures has been extensively explored in academic and industrial research settings.

One of the key advantages of Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate lies in its reactivity. The cyano group provides nucleophilic properties, while the ester group offers versatility in terms of functionalization. This duality allows chemists to manipulate the molecule for specific applications, such as the creation of biodegradable polymers or high-performance adhesives. Recent advancements in green chemistry have also seen this compound being utilized in environmentally friendly synthetic pathways.

The structure of Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is further enhanced by the presence of a methyl-substituted pyridine ring. This substitution not only increases the molecule's stability but also introduces electronic effects that can be exploited in various chemical reactions. For instance, the methyl group can act as an electron-donating substituent, influencing the reactivity of adjacent functional groups during catalytic processes.

From an analytical standpoint, Ethyl 2-cyano-2-(6-methylpyridin-2-y acetate has been thoroughly studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.

In terms of industrial applications, Ethyl 2-cyano-2-(6-methylpyridin- acetate has found use in the production of advanced materials, including stimuli-responsive polymers and high-performance coatings. Its ability to undergo controlled polymerization under specific conditions makes it a valuable asset in materials science research.

Recent breakthroughs in medicinal chemistry have also brought Ethyl 2-cyano acetate derivatives into focus as potential candidates for drug delivery systems. The compound's structural features allow for the incorporation of targeting moieties, enabling precise delivery of therapeutic agents to specific sites within the body.

In conclusion, Ethyl 2-cyano acetate with CAS No. 91350 -99 -1 stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, reactivity, and versatility continue to make it an essential component in both academic research and industrial innovation.

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